6-ethyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
6-ethyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-c]pyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzamido group, and an ethyl(phenyl)sulfamoyl moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 6-ethyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves multiple steps, including the formation of the thieno[2,3-c]pyridine core and the subsequent attachment of the benzamido and ethyl(phenyl)sulfamoyl groups. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyridine core through cyclization reactions involving sulfur-containing reagents and appropriate precursors . The benzamido group is then introduced via amide bond formation, and the ethyl(phenyl)sulfamoyl group is attached through sulfonamide chemistry . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
6-ethyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-ethyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-ethyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
6-ethyl-2-{4-[ethyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can be compared with other similar compounds, such as:
Thieno[2,3-c]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Sulfonamide derivatives: Compounds with sulfonamide groups exhibit similar chemical reactivity and biological activities.
Benzamido derivatives: These compounds contain the benzamido group and may have similar pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-ethyl-2-[[4-[ethyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S2/c1-3-28-15-14-20-21(16-28)34-25(22(20)23(26)30)27-24(31)17-10-12-19(13-11-17)35(32,33)29(4-2)18-8-6-5-7-9-18/h5-13H,3-4,14-16H2,1-2H3,(H2,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFOFAWVOWBQPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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